molecular formula C11H12BrClN4 B6208580 6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2703781-06-8

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6208580
CAS No.: 2703781-06-8
M. Wt: 315.6
InChI Key:
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Description

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a bromine atom, a triazole ring, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroisoquinoline to introduce the bromine atom at the 6-position. This is followed by the introduction of the triazole ring through a cyclization reaction involving appropriate precursors. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for bromination and cyclization steps, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the triazole ring into other nitrogen-containing heterocycles.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline: The non-hydrochloride form of the compound.

    1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.

    6-chloro-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline: Contains a chlorine atom instead of bromine.

Uniqueness

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both the bromine atom and the triazole ring, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2703781-06-8

Molecular Formula

C11H12BrClN4

Molecular Weight

315.6

Purity

95

Origin of Product

United States

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